molecular formula C17H20N4O B2793699 1-(1-cyclobutanecarbonylpyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 2034469-66-2

1-(1-cyclobutanecarbonylpyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Cat. No.: B2793699
CAS No.: 2034469-66-2
M. Wt: 296.374
InChI Key: FEFQJYOSEFHICE-UHFFFAOYSA-N
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Description

1-(1-Cyclobutanecarbonylpyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a triazole derivative featuring a 1,2,3-triazole core substituted at position 1 with a pyrrolidin-3-yl group acylated by a cyclobutanecarbonyl moiety and at position 4 with a phenyl group.

Properties

IUPAC Name

cyclobutyl-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(14-7-4-8-14)20-10-9-15(11-20)21-12-16(18-19-21)13-5-2-1-3-6-13/h1-3,5-6,12,14-15H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFQJYOSEFHICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-cyclobutanecarbonylpyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole typically involves a multi-step process. . The reaction conditions often include the use of copper(I) salts as catalysts, such as copper(I) bromide or copper(I) sulfate, in the presence of a reducing agent like sodium ascorbate.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety. The use of automated reactors and in-line monitoring systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Cyclobutyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-cyclobutanecarbonylpyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission . The cyclobutyl and pyrrolidine groups can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogues of 4-Phenyl-1H-1,2,3-triazoles

Compound A : 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole
  • Substituents : N1-aryl group (4-chloro-3-trifluoromethylphenyl) and C4-phenyl.
  • Structural Features :
    • Dihedral angles between triazole and aryl rings: 21.29° (phenyl) and 32.19° (chloro-trifluoromethylphenyl) .
    • Triazole bond lengths: N1–N2 = 1.357 Å, N2–N3 = 1.310 Å, consistent with typical 1,2,3-triazole geometries .
    • Crystal packing: Head-to-tail stacking along the a-axis, with π–π interactions (3.737–4.149 Å) .
  • Synthesis : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under microwave irradiation .
Compound B : 1-(2-Iodophenyl)-4-phenyl-1H-1,2,3-triazole
  • Substituents : N1-iodophenyl and C4-phenyl.
  • Likely similar triazole bond lengths but distinct torsion angles due to steric effects of iodine .
Compound C : 1-(1-Acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic Acid
  • Substituents : N1-pyrrolidin-3-yl (acetylated) and C4-carboxylic acid.
  • Comparison :
    • The acetylated pyrrolidine moiety is structurally analogous to the cyclobutanecarbonyl group but lacks the strained cyclobutane ring.
    • Carboxylic acid at C4 introduces hydrogen-bonding capability, contrasting with the phenyl group in the target compound .

Conformational and Electronic Comparisons

Parameter Target Compound Compound A Compound C
N1 Substituent Cyclobutanecarbonyl-pyrrolidine 4-Cl-3-CF₃-phenyl Acetyl-pyrrolidine
C4 Substituent Phenyl Phenyl Carboxylic acid
Dihedral Angle (Triazole–Aryl) Not reported 21.29° (phenyl), 32.19° (aryl) Not reported
Key Interactions Potential H-bonding (amide) π–π stacking, C–H∙∙∙Cl/CF₃ H-bonding (carboxylic acid)
Synthetic Method Likely CuAAC CuAAC with microwave CuAAC or peptide coupling
  • Electronic Effects: The electron-withdrawing cyclobutanecarbonyl group in the target compound may reduce electron density at the triazole ring compared to the electron-deficient 4-Cl-3-CF₃-phenyl group in Compound A .

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